molecular formula C19H19N3O4 B2526862 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide CAS No. 942013-61-8

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide

Cat. No. B2526862
CAS RN: 942013-61-8
M. Wt: 353.378
InChI Key: YWPBNPIIJTYHLZ-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzamide derivatives, which are structurally related to the compound . These derivatives have been synthesized and characterized using different spectroscopic and X-ray diffraction methods, and some have been evaluated for their biological activities, such as antitumor and anticonvulsant properties .

Synthesis Analysis

The synthesis of nitrobenzamide derivatives typically involves the acylation of nitroaniline with the appropriate acid chloride or anhydride. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved and characterized by various spectroscopic methods . Similarly, regioselective and stereospecific syntheses of other nitrobenzamide derivatives have been reported, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structures of the synthesized nitrobenzamide derivatives have been elucidated using single-crystal X-ray diffraction studies. These studies reveal details about the molecular dimensions, hydrogen bonding interactions, and the spatial arrangement of the molecules in the crystal lattice . For example, the structure of N-phenyl-2-nitrobenzamide is composed of strongly hydrogen-bonded molecules forming chains along the crystal axis .

Chemical Reactions Analysis

The papers do not provide extensive information on the chemical reactions of nitrobenzamide derivatives. However, the regioselective and stereospecific synthesis mentioned in one of the papers suggests that these compounds can undergo specific chemical transformations under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, melting points, and stability, can be inferred from their molecular structures and intermolecular interactions. The crystallographic data provide insights into the density, molecular volume, and hydrogen bonding patterns, which are crucial for understanding the properties of these compounds . Additionally, the spectroscopic properties, including NMR, MS, and IR, offer information about the functional groups present and the purity of the synthesized compounds .

Scientific Research Applications

Degradation and Environmental Stability

LC-MS/MS Study of Degradation Processes Nitisinone, a compound with a similar complex structure, has been studied for its stability under various conditions using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Understanding the stability of such compounds is crucial for evaluating their environmental impact and for optimizing their medical applications. This approach could similarly be applied to "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide" to understand its degradation pathways and products (Barchańska et al., 2019).

Analytical Techniques for Studying Compounds

Analytical Methods in Antioxidant Activity The review of analytical methods used in determining antioxidant activity highlights various assays based on chemical reactions, such as ORAC, HORAC, and DPPH tests. These methods, relying on spectrophotometry, could be adapted to study the antioxidant potential or reactivity of "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide", considering its complex structure that might interact with oxidative stress markers (Munteanu & Apetrei, 2021).

Neuroprotective Potential

Neuroprotective Potential of Derivatives Research on 3-N-Butylphthalide and its derivatives, compounds with neuroprotective effects, illustrates the importance of exploring the therapeutic potential of complex organic compounds. Investigating "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide" in similar contexts could reveal its possible applications in treating neurological conditions or protecting neuronal health (Abdoulaye & Guo, 2016).

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human factor Xa, indicating a high degree of selectivity .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a competitive inhibitor of factor Xa . It binds in the active site of the enzyme, preventing it from interacting with its natural substrates . This inhibition is rapid, with an association rate constant of approximately 20 μM^-1/s .

Biochemical Pathways

By inhibiting factor Xa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the formation of fibrin clots, so this disruption leads to a decrease in clot formation. This effect is beneficial in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans The compound’s elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human factor Xa .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound reduces thrombin generation, which in turn decreases the formation of fibrin clots . This can help prevent thromboembolic events such as deep vein thrombosis or pulmonary embolism .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-12-14(9-10-16(13)21-11-5-4-8-18(21)23)20-19(24)15-6-2-3-7-17(15)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPBNPIIJTYHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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